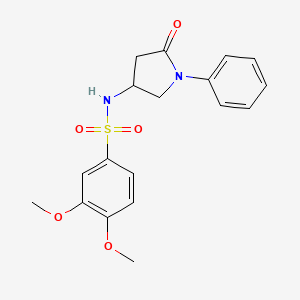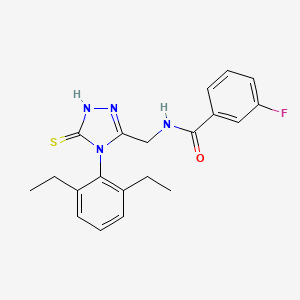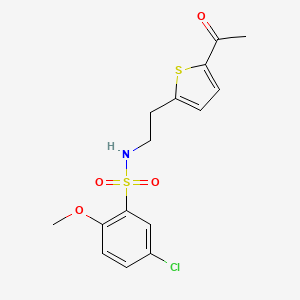![molecular formula C9H6BrF3O2 B2503493 1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone CAS No. 1558247-47-4](/img/structure/B2503493.png)
1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone is a useful research compound. Its molecular formula is C9H6BrF3O2 and its molecular weight is 283.044. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Naphthalenes and Naphthols
- The compound has been utilized in the synthesis of naphthalenes and naphthols. For example, Schlosser & Castagnetti (2001) described the generation of phenyllithium intermediates from bromo-trifluoromethoxy benzene derivatives, which can be further processed to produce naphthalenes and naphthols Schlosser & Castagnetti, 2001.
Synthesis of Diazepine Derivatives
- It serves as a precursor in the synthesis of various diazepine derivatives. Liszkiewicz et al. (2006) detailed the synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones using a basic-activated cyclization reaction Liszkiewicz et al., 2006.
Synthesis of Triazoles
- Golobokova et al. (2020) used a brominated derivative similar to 1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone for the selective synthesis of functionally substituted 1,2,3-triazoles Golobokova et al., 2020.
Synthesis of Tetrazole Derivatives
- In a study by Mohsen et al. (2014), phenacyl bromide derivatives, similar in structure to this compound, were used to synthesize various tetrazole derivatives and evaluate their anticholinesterase activities Mohsen et al., 2014.
Synthesis of Chalcones and DNA Binding Studies
- Rasool et al. (2021) conducted a study involving the synthesis of chalcones similar to this compound and investigated their DNA binding, urease inhibition, antioxidant properties, and theoretical studies including DFT and molecular docking Rasool et al., 2021.
Synthesis of Thiazole and Thiophene Derivatives
- Hessien et al. (2009) described the synthesis of novel thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives containing a tosyl moiety, starting from compounds structurally related to this compound Hessien et al., 2009.
Synthesis of Enantiomerically Pure Ethanes
- A study by Zhang et al. (2014) showcased a synthesis procedure starting from a similar bromophenyl ethanone compound to create enantiomerically pure diarylethanes Zhang et al., 2014.
Synthesis of Ferrocenyl Derivatives
- Liu et al. (2010) synthesized a series of 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives, showing the versatility of ethanone derivatives in creating complex molecular structures Liu et al., 2010.
Use in Photoprotective Applications
- Atemnkeng et al. (2003) introduced a new photoremovable protecting group for carboxylic acids using 1-[2-(2-hydroxyalkyl)phenyl]ethanone, indicating the potential for similar uses of this compound Atemnkeng et al., 2003.
Synthesis of α,β-Unsaturated Ketones
- Curti et al. (2007) described a method to synthesize a variety of chalcone analogues, including α,β-unsaturated ketones, starting from α-bromoketones similar to the compound Curti et al., 2007.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[2-bromo-5-(trifluoromethoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c1-5(14)7-4-6(2-3-8(7)10)15-9(11,12)13/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYKTJGFLOVCTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Benzyl-2-[(2,2-dimethyl-1,3-benzodioxol-4-yl)oxymethyl]aziridine](/img/structure/B2503419.png)
![2-methyl-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2503420.png)

![(5R,7S)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2503423.png)
![(Z)-ethyl 2-((4-bromobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2503424.png)


![Ethyl 4-(4-chlorophenyl)-2-[(2-chloroquinoline-3-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2503430.png)
![2-[(3-Methylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2503431.png)
![2-Chloro-N-[(2R,3R)-2-(2-methylpyrazol-3-yl)-6-oxopiperidin-3-yl]propanamide](/img/structure/B2503433.png)
